propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-6-14-11(13)9-7-4-3-5-8(7)15-10(9)12/h2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIEOWOBJPEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the cyclo-condensation of cyclopentanone with malononitrile and elemental sulfur in the presence of a base such as morpholine. The reaction is carried out in methanol at elevated temperatures . The general reaction scheme is as follows:
- Cyclopentanone reacts with malononitrile and sulfur in methanol.
- Morpholine is added dropwise to the reaction mixture.
- The mixture is heated to 45°C and stirred for several hours.
- The product is then isolated and purified.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. High-speed vibration milling (HSVM) can be employed to enhance the reaction efficiency and yield . This method is advantageous due to its solvent-free nature and shorter reaction times.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of cyclopenta[b]thiophene compounds exhibit significant anticonvulsant properties. For instance, the synthesis of heterocyclic compounds from propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been linked to enhanced anticonvulsant activity. In a study by El-Sharkawy et al., various derivatives were synthesized and tested for their efficacy against seizures, demonstrating promising results in behavioral and CNS antidepressant activities .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of thiophene derivatives. For example, compounds incorporating cyclopenta[b]thiophene structures showed potent antiproliferative activity against several cancer cell lines. A specific study reported that a related compound demonstrated submicromolar growth inhibition values against lung cancer cells (A549), indicating its potential as a lead compound for developing new anticancer therapies .
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activities. The initial step typically includes the reaction of the base compound with acetic anhydride or other acylating agents to form acyl derivatives, which can then undergo further transformations to yield heterocyclic compounds .
| Step | Reaction | Product |
|---|---|---|
| 1 | Reaction with acetic anhydride | Acetyl derivative |
| 2 | Reaction with benzaldehyde | Arylidene derivative |
| 3 | Cyclization with hydrazine | Thienopyrimidine derivatives |
Study on Anticonvulsant Activity
In a comprehensive study published in the International Research Journal of Pure & Applied Chemistry, researchers synthesized several derivatives from this compound and evaluated their anticonvulsant properties using animal models. The results showed that certain derivatives significantly reduced seizure frequency compared to controls, suggesting their potential for therapeutic use in epilepsy .
Antiproliferative Activity Evaluation
Another pivotal study assessed the antiproliferative effects of cyclopenta[b]thiophene derivatives against multiple cancer cell lines. The compound demonstrated a GI50 value in the low micromolar range across various cell lines, indicating its effectiveness as an anticancer agent. The mechanism of action was linked to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Uniqueness
Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific propyl group at the carboxylate position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
Biological Activity
Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 350992-19-7) is a compound belonging to the class of thiophenes, which are known for their diverse biological activities. This article delves into its biological activity, particularly focusing on its potential as an anticancer agent and other pharmacological properties.
- Molecular Formula: C₁₁H₁₅NO₂S
- Molecular Weight: 225.31 g/mol
- Structure: The compound features a cyclopentathiophene core, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiophene derivatives, including this compound, as promising anticancer agents.
The compound exhibits its anticancer properties through several mechanisms:
- Induction of Apoptosis: Studies indicate that the compound can induce early apoptosis in cancer cells by activating caspases 3, 8, and 9, leading to programmed cell death.
- Cell Cycle Arrest: It has been shown to cause G2/M phase arrest in A549 lung cancer cells, which is crucial for inhibiting cancer cell proliferation.
- Inhibition of Tubulin Polymerization: Similar to other known antimitotic agents, it may inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | GI50 (µM) | LC50 (µM) |
|---|---|---|
| A549 | 1.06 | 10.0 |
| OVACAR-4 | 2.01 | 15.0 |
| CAKI-1 | 0.69 | 8.0 |
| T47D | 0.362 | 5.0 |
These values suggest that the compound is effective at low concentrations, highlighting its potential as a lead compound for further development in cancer therapy .
In Vivo Studies
Animal models have also been utilized to assess the efficacy of this compound. In a CT26 murine model, significant tumor growth reduction was observed compared to untreated controls, indicating promising in vivo antitumor activity .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other pharmacological effects:
- Anticonvulsant Activity: Related thiophene compounds have shown effectiveness in models of epilepsy and seizure disorders.
- CNS Activity: Some derivatives exhibit antidepressant-like effects in behavioral models .
Safety and Toxicology
While this compound demonstrates potent biological activity, safety assessments are crucial. The compound is classified as an irritant; therefore, careful handling and further toxicological studies are recommended to evaluate its safety profile comprehensively .
Q & A
Q. What are the established synthetic routes for propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via Gewald reaction modifications or condensation reactions. For example, analogous ethyl esters are prepared by refluxing 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene derivatives with aldehydes/ketones in ethanol and glacial acetic acid, followed by recrystallization (yield: ~80%) . Hydrolysis of ester derivatives (e.g., ethyl to carboxylic acid) involves heating with NaOH (2 M) at 70°C for 6 hours, followed by acidification to precipitate the product . Key factors affecting yield include:
Q. Table 1: Synthetic Routes Comparison
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Schiff base condensation | Ethanol, glacial acetic acid, reflux | 75-80% | |
| Ester hydrolysis | NaOH (2 M), 70°C, 6 hours | 80% | |
| Gewald reaction | Sulfur, triethylamine, ethanol | 85-87% |
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?
X-ray crystallography is the gold standard. SHELX programs (e.g., SHELXL, SHELXS) are widely used for structure solution and refinement due to their robustness with small-molecule data . For visualization, ORTEP-3 provides graphical interfaces for thermal ellipsoid plots . Critical steps include:
- Data collection : High-resolution (<1.0 Å) data reduces refinement errors .
- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s formalism) identifies packing motifs .
- Validation : Check for R-factor convergence (R1 < 0.05) and plausible bond lengths/angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches?
Discrepancies often arise from solvent effects , tautomerism , or impurities . Methodological solutions include:
- Multi-solvent NMR : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .
- HPLC purity assessment : Quantify impurities using C18 columns (e.g., 95% purity threshold) .
- DFT calculations : Predict theoretical NMR shifts (e.g., Gaussian 09) to cross-validate experimental data .
Example : In ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, the NH₂ proton resonance at δ 6.09 (CDCl₃) may split in polar solvents due to hydrogen bonding .
Q. What strategies are recommended for evaluating the biological activity of this compound, such as NOX4 inhibition?
High-throughput screening (HTS) is effective. For instance, GLX351322 (a structural analog) was identified via HTS of 40,000 compounds, showing IC₅₀ = 5 µM for NOX4 . Key steps:
- Target validation : Use tetracycline-inducible NOX4-overexpressing cells .
- Selectivity assays : Test against related isoforms (e.g., NOX2) to confirm specificity .
- Metabolic stability : Assess liver microsome half-life (e.g., >30 minutes preferred) .
Q. Table 2: Biological Profiling Parameters
| Parameter | Method | Reference |
|---|---|---|
| IC₅₀ determination | Dose-response curves (H₂O₂ assay) | |
| Selectivity screening | NOX2/NOX4 comparative assays | |
| Solubility | HPLC-UV (pH 7.4 buffer) |
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
Docking studies (AutoDock Vina) and MD simulations (GROMACS) model ligand-target interactions. For example:
Q. What safety protocols are essential when handling this compound, given its structural analogs’ hazards?
Refer to SDS guidelines for analogs (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate):
- PPE : Nitrile gloves, lab coat, and goggles (skin/eye irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation (STOT-SE 3 classification) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How do substituent variations (e.g., propyl vs. ethyl esters) impact physicochemical properties?
Hammett analysis and HPLC retention times quantify electronic/steric effects:
- LogP : Propyl esters increase lipophilicity (ΔLogP ≈ +0.5 vs. ethyl) .
- Solubility : Longer alkyl chains reduce aqueous solubility (e.g., 0.1 mg/mL for propyl vs. 1.2 mg/mL for methyl) .
- Bioavailability : Methyl/ethyl derivatives show better membrane passage in Caco-2 assays .
Data Contradiction Analysis Example
Issue : Conflicting melting points (mp) for analogs in literature.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
